molecular formula C12H13N3OS B2667043 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195883-15-7

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2667043
CAS No.: 2195883-15-7
M. Wt: 247.32
InChI Key: KHYBWOMOHDQENH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a unique combination of cyclopropyl, thiazole, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thiazole derivative, followed by its reaction with a cyclopropyl-containing precursor to form the desired pyridazinone structure.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole and pyridazinone rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The thiazole and pyridazinone moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities, respectively.

    Pyridazinone Derivatives: Compounds such as tiazofurin and meloxicam contain the pyridazinone structure and are known for their anticancer and anti-inflammatory properties.

Uniqueness: 6-Cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of cyclopropyl, thiazole, and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-13-10(7-17-8)6-15-12(16)5-4-11(14-15)9-2-3-9/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYBWOMOHDQENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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